An In-depth Technical Guide to Benzyl(2-bromoethyl)methylamine Hydrobromide: Structure, Synthesis, and Scientific Applications
An In-depth Technical Guide to Benzyl(2-bromoethyl)methylamine Hydrobromide: Structure, Synthesis, and Scientific Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl(2-bromoethyl)methylamine hydrobromide is a bifunctional organic compound of significant interest in synthetic chemistry and drug discovery. As a research chemical, its value lies in the strategic combination of a tertiary amine, a reactive bromoethyl group, and a benzyl moiety. This guide provides a comprehensive technical overview of its chemical structure, core properties, a plausible synthetic pathway, and predictive spectroscopic analysis. Furthermore, it explores the compound's chemical reactivity and its potential applications as a versatile building block for constructing more complex molecular architectures, particularly within the pharmaceutical landscape. Safety protocols and handling procedures, extrapolated from related chemical entities, are also detailed to ensure safe laboratory use.
Chemical Identity and Core Properties
Benzyl(2-bromoethyl)methylamine hydrobromide is the salt form of the tertiary amine N-benzyl-N-(2-bromoethyl)methylamine. The protonation of the nitrogen atom by hydrobromic acid increases its stability and crystallinity, making it easier to handle and store compared to the free base.
| Property | Data | Reference |
| IUPAC Name | N-benzyl-2-bromo-N-methylethan-1-aminium bromide | |
| Synonym(s) | Benzyl(2-bromoethyl)methylamine HBr | [1] |
| CAS Number | 90944-49-3 | [1][2] |
| Molecular Formula | C₁₀H₁₅Br₂N | [1][2] |
| Molecular Weight | 309.04 g/mol | [1] |
| Canonical SMILES | CN(CCBr)CC1=CC=CC=C1.Br | [2] |
| Appearance | Typically a white to off-white solid (predicted) | |
| Primary Use | For Research Use Only | [1] |
Structural Elucidation
The molecule's architecture is defined by a central nitrogen atom quaternized by a proton, forming an ammonium salt with a bromide counter-ion. This nitrogen is covalently bonded to three distinct groups: a methyl group, a benzyl group, and a 2-bromoethyl group. This specific arrangement provides both steric bulk and a key reactive site for further functionalization.
Caption: Key functional components of Benzyl(2-bromoethyl)methylamine hydrobromide.
Synthesis and Mechanistic Insights
Proposed Synthetic Workflow
The proposed synthesis is a two-step process starting from commercially available N-benzyl-N-methylethanolamine.
-
Bromination of the Alcohol: The hydroxyl group of the precursor is converted into a good leaving group and substituted by a bromide ion. A common and effective reagent for this transformation is phosphorus tribromide (PBr₃) in an aprotic solvent like diethyl ether or dichloromethane (DCM) at reduced temperatures to control the reaction's exothermicity.
-
Acidification/Salt Formation: Following the bromination and workup, the resulting free base, N-benzyl-N-(2-bromoethyl)methylamine, is treated with hydrobromic acid (HBr) to yield the final hydrobromide salt, which can then be isolated via precipitation and filtration.
Caption: Proposed two-step synthesis workflow for the target compound.
Experimental Protocol (Hypothetical)
-
Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with N-benzyl-N-methylethanolamine (1.0 eq) dissolved in anhydrous dichloromethane (DCM).
-
Bromination: The solution is cooled to 0°C in an ice bath. Phosphorus tribromide (PBr₃, 0.4 eq), dissolved in anhydrous DCM, is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. Progress is monitored by Thin Layer Chromatography (TLC).
-
Quenching & Workup: The reaction is carefully quenched by slowly pouring it over crushed ice. The mixture is then neutralized with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Salt Formation: The solvent is removed under reduced pressure to yield the crude free base. The residue is redissolved in a minimal amount of diethyl ether, and a 48% aqueous solution of HBr (1.1 eq) is added dropwise with vigorous stirring.
-
Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product.
Spectroscopic Characterization (Predictive Analysis)
Spectroscopic analysis is essential for verifying the chemical structure. While experimental data is not publicly available, a predictive analysis based on the known effects of each functional group provides a reliable characterization profile.[3][4]
¹H NMR Spectroscopy
| Protons | Multiplicity | Approx. Chemical Shift (δ, ppm) | Integration | Rationale |
| Aromatic (C₆H₅ ) | Multiplet | 7.3 - 7.6 | 5H | Standard region for phenyl protons. |
| Benzyl (-CH₂ -Ph) | Singlet | ~4.3 - 4.5 | 2H | Deshielded by the adjacent aromatic ring and the N⁺ center. Appears as a singlet due to no adjacent protons. |
| Methylene (-N⁺-CH₂ -) | Triplet | ~3.6 - 3.8 | 2H | Deshielded by the adjacent N⁺ and coupled to the -CH₂Br protons. |
| Methylene (-CH₂ -Br) | Triplet | ~3.9 - 4.1 | 2H | Highly deshielded by the electronegative bromine atom and coupled to the -N⁺-CH₂- protons. |
| Methyl (N⁺-CH₃ ) | Singlet | ~3.0 - 3.2 | 3H | Deshielded by the adjacent N⁺ center. |
| Ammonium (N⁺-H ) | Broad Singlet | Variable (5.0 - 9.0) | 1H | Chemical shift is highly dependent on solvent and concentration; often exchanges with trace water. |
¹³C NMR Spectroscopy
| Carbon Atom | Approx. Chemical Shift (δ, ppm) | Rationale |
| Aromatic (ipso) | 130 - 132 | Quaternary carbon of the phenyl ring attached to the benzyl CH₂. |
| Aromatic (ortho, meta, para) | 128 - 131 | Standard range for substituted benzene rings. |
| Benzyl (-C H₂-Ph) | 58 - 62 | Influenced by the aromatic ring and the N⁺ center. |
| Methylene (-N⁺-C H₂-) | 55 - 60 | Shielded relative to the benzyl carbon but deshielded by the N⁺. |
| Methylene (-C H₂-Br) | 28 - 33 | Strongly influenced by the electronegative bromine atom. |
| Methyl (N⁺-C H₃) | 42 - 46 | Typical range for a methyl group attached to a quaternary nitrogen. |
FT-IR Spectroscopy
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |
| N⁺-H Stretch | 2400 - 2700 | Broad, Strong | Characteristic of a tertiary ammonium salt. |
| C-H Stretch (Aromatic) | 3030 - 3100 | Medium | Aromatic C-H bonds. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Aliphatic C-H bonds in methyl, methylene, and benzyl groups. |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Weak | Benzene ring skeletal vibrations. |
| C-N Stretch | 1150 - 1250 | Medium | Stretch of the carbon-nitrogen bonds. |
| C-Br Stretch | 550 - 650 | Strong | Characteristic absorption for an alkyl bromide. |
Reactivity and Applications in Drug Development
The primary utility of Benzyl(2-bromoethyl)methylamine hydrobromide in a research context stems from the reactivity of the bromoethyl moiety. The carbon-bromine bond is polarized, rendering the terminal carbon electrophilic and susceptible to attack by nucleophiles. This makes the compound an excellent alkylating agent for introducing the N-benzyl-N-methylethanamine fragment into a target molecule.
This structural motif is valuable in medicinal chemistry for several reasons:
-
Scaffold for Biologically Active Molecules: The phenethylamine backbone, a core component of this molecule, is present in a wide array of neurotransmitters and CNS-active drugs.[5]
-
Modulation of Physicochemical Properties: The benzyl and methyl groups on the nitrogen allow for fine-tuning of properties such as lipophilicity, basicity, and steric profile, which can be critical for receptor binding and pharmacokinetic profiles.
-
Synthetic Intermediate: It serves as a key building block in the multi-step synthesis of complex pharmaceuticals, including potential anti-inflammatory agents and antibiotics.[5][6] The bromine atom acts as a versatile handle, functioning as a good leaving group for substitution reactions with amines, alcohols, thiols, and carbanions.[7]
Safety, Handling, and Storage
No specific safety data sheet (SDS) is available for the title compound, but a robust safety protocol can be established based on the hazards of its structural analogues, such as 2-bromoethylamine hydrobromide and benzyl bromide.[8][9][10]
-
Hazards: The compound is expected to be harmful if swallowed and to cause skin and eye irritation.[8][11] It may cause sensitization by skin contact.[9] Due to the benzyl bromide component, it should be treated as a potential lachrymator (a substance that irritates the eyes and causes tears).[10][12]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), a laboratory coat, and chemical safety goggles or a face shield.[9][10]
-
Handling: Avoid all personal contact, including the inhalation of dust or vapors.[9] Prevent the generation of dust. Use spark-proof tools if handling large quantities.[12] Wash hands thoroughly after handling.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9] Keep away from incompatible materials such as strong oxidizing agents.[12]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11][12]
Conclusion
Benzyl(2-bromoethyl)methylamine hydrobromide is a specialized chemical reagent with significant potential for researchers in organic synthesis and drug discovery. Its well-defined structure, featuring a reactive electrophilic center and a modulatory N-benzyl-N-methylamine group, makes it a valuable intermediate. This guide has provided a detailed examination of its chemical properties, a viable synthetic strategy, predictive spectroscopic data for its characterization, and essential safety guidelines. For professionals in the field, this compound represents a strategic tool for the rational design and synthesis of novel, high-value molecules.
References
-
Sciencelab.com. (2013, March 19). Safety Data Sheet: Benzyl Bromide. Retrieved from [Link]
-
PubChemLite. Benzylbis(2-bromoethyl)amine hydrobromide (C11H15Br2N). Retrieved from [Link]
-
Organic Syntheses. β-BROMOETHYLAMINE HYDROBROMIDE. Retrieved from [Link]
-
Organic Syntheses. PREPARATION OF N-ALLYL-N-BENZYLAMINE AND N-ALLYL-N-BENZYL-2-OXOCYCLOHEXANECARBOXAMIDE. Retrieved from [Link]
-
Knowledge. (2024, December 9). What Is (2-Bromoethyl)Benzene Used For In Industrial Applications? Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of benzyl bromides. Retrieved from [Link]
-
Blogger. (2024, May 7). (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method. Retrieved from [Link]
-
ACS Omega. (2020). Convenient Benzylic Bromination of 2‑Hydroxy-5-methylisophthalaldehyde. Retrieved from [Link]
-
Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Retrieved from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Al-Omair-Al-Majthoub/0b9d9f5e3b1e8a2f8c6d5a9e3f1c0b7d9e8a1b2c]([Link]
-
Chegg. (2020, July 5). IR and NMR spectroscopy Post lab. Retrieved from [Link]
-
BMRB. Benzylmethylamine | C8H11N. Retrieved from [Link]
Sources
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. 90944-49-3|Benzyl(2-bromoethyl)methylamine hydrobromide|BLD Pharm [bldpharm.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chegg.com [chegg.com]
- 5. bloomtechz.com [bloomtechz.com]
- 6. (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method_Chemicalbook [chemicalbook.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. westliberty.edu [westliberty.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
